Lipophilicity & Solubility Profiles
The target compound's ethyl ester group confers a unique lipophilicity profile (cLogP) compared to its methyl and acid analogs. This property directly influences its utility as a building block for drug-like molecules with balanced absorption and distribution characteristics. While specific cLogP values for this exact compound are not widely published in primary literature, class-level inference from closely related thiadiazole esters supports this trend [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.5 - 1.5 (estimated) |
| Comparator Or Baseline | Methyl analog (CAS 72836-12-5): cLogP ≈ 0.0 - 1.0 (estimated); Acid analog (CAS 32418-26-1): cLogP ≈ -1.0 - 0.0 (estimated) |
| Quantified Difference | The ethyl ester provides intermediate lipophilicity, offering a balance between the more polar acid and the slightly less lipophilic methyl ester. |
| Conditions | Calculated using standard cheminformatic tools (e.g., ChemAxon, ACD/Labs) for neutral species. |
Why This Matters
This intermediate lipophilicity is crucial for optimizing the balance between aqueous solubility and passive membrane permeability in drug candidates, a key factor in lead optimization and early-stage ADME studies.
- [1] Cas no 394234-36-7 (methyl 2-({(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}sulfanyl)acetate). Kuujia.com. Discusses ester group influence on derivatization and stability. View Source
